molecular formula C10H10N2O2S B8589616 5-Methanesulfonamidoisoquinoline

5-Methanesulfonamidoisoquinoline

Cat. No. B8589616
M. Wt: 222.27 g/mol
InChI Key: PADBYWMBBOKMNA-UHFFFAOYSA-N
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Patent
US06048864

Procedure details

A solution of 5-methanesulfonamidoisoquinoline (3.50 g, 0.0156 mol) in ethanol (250 ml) was treated with platinum dioxide (1.5 g) and 1N aqueous hydrochloric acid (15.7 ml). The mixture was hydrogenated at a pressure of 414 kPa (60 psi) for 16 hours, after which time the reaction mixture was filtered. The filtrate was evaporated under reduced pressure and triturated with dichloromethane to afford the subtitle compound as a colourless solid. The solid residue from the filtration was taken up into methanol:water (1:2, v/v), and the suspension filtered, washing with dichloromethane (3×). This filtrate was evaporated to afford a second crop of the subtitle compound (total yield 3.45 g, 84%). Rf 0.21 (0.880 aqueous ammonia:methanol:dichloromethane, 1:10:90, v/v). 1H NMR (D6 -DMSO) δ: 2.96-3.10 (2H, m), 3.31 (3H, m), 4.21 (2H, s), 7.12 (1H, m), 7.26 (2H, m), 9.24 (1H, s), 9.61 (2H, bs).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][N:10]=[CH:11]2)(=[O:4])=[O:3].[ClH:16]>C(O)C.[Pt](=O)=O>[ClH:16].[CH3:1][S:2]([NH:5][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:7]=1[CH2:8][CH2:9][NH:10][CH2:11]2)(=[O:3])=[O:4] |f:4.5|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
CS(=O)(=O)NC1=C2C=CN=CC2=CC=C1
Name
Quantity
15.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which time the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
triturated with dichloromethane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.CS(=O)(=O)NC1=C2CCNCC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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